Cobalt(II) isodecanoate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
84195-99-3 |
|---|---|
Molecular Formula |
C20H38CoO4 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
cobalt(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Co/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
LPUCXUOQRDYLGK-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Co+2] |
Origin of Product |
United States |
Preparation Methods
Preparation via Cobalt(II) Carbonate and Isodecanoic Acid (Hybrid Reaction)
A patented method (CN101348426B) describes a hybrid reaction process using cobalt(II) carbonate as the cobalt source, combined with isodecanoic acid and other organic acids, under controlled temperature and vacuum conditions to produce cobalt neodecanoate, a close analog of cobalt isodecanoate.
| Step | Description | Conditions | Key Reagents | Notes |
|---|---|---|---|---|
| 1. Saponification Reaction | React cobalt(II) carbonate with glacial acetic acid, neodecanoic acid, and pivalic acid crude | 90–100 °C, ≥3 hours, normal pressure sealed reactor | Cobalt(II) carbonate, glacial acetic acid, neodecanoic acid, pivalic acid crude | Formation of mixed cobalt salts including cobalt neodecanoate |
| 2. Vacuum Concentration and Acid Displacement | Add abietic acid (sylvic acid) to displace glacial acetic acid and remove water by vacuum filtration | 160–168 °C, ≥1 hour, vacuum | Abietic acid (sylvic acid) | Reduces acidity, prevents corrosion, improves adhesion |
| 3. Finished Product Formation | Add activated calcium carbonate to neutralize and stabilize the product | 160–168 °C, 1 hour stirring | Activated calcium carbonate | Balances pH, enhances product stability |
Representative Experimental Data:
| Batch | Glacial Acetic Acid (g) | Neodecanoic Acid (g) | Pivalic Acid Crude (g) | Cobalt(II) Carbonate (g) | Sylvic Acid (g) | Activated Carbonate (g) | Reaction Temp. (°C) | Reaction Time (h) | Cobalt Content (%) | Appearance |
|---|---|---|---|---|---|---|---|---|---|---|
| 1 | 30 | 102 | 16 | 96 | 12 | 8 | 90 (step 1), 160 (step 2 & 3) | 3.5, 2, 1 | 20.8 | Bluish violet |
| 2 | 32 | 104 | 15 | 93 | 14 | 12 | 100 (step 1), 168 (step 2 & 3) | 3.5, 2, 1 | 20.5 | Bluish violet |
This method effectively replaces cobalt hydroxide with cobalt carbonate, uses sylvic acid to reduce acidity, and adds amphoteric calcium carbonate to stabilize the product, preventing metallic corrosion and improving adhesion and stability.
Preparation via Cobalt(II) Chloride and Isodecanoic Acid
Another common laboratory-scale synthesis involves:
- Dissolving cobalt(II) chloride in water.
- Adding isodecanoic acid to the solution.
- Stirring the mixture at elevated temperatures to promote ligand exchange and formation of cobalt(II) isodecanoate.
- Isolating the product by filtration and drying.
This method is straightforward and suitable for small-scale synthesis but requires careful control of pH and temperature to avoid hydrolysis or side reactions.
| Parameter | Typical Value |
|---|---|
| Cobalt(II) chloride concentration | Variable, stoichiometric to acid |
| Isodecanoic acid excess | Slight excess to ensure complete reaction |
| Reaction temperature | 60–100 °C |
| Reaction time | 2–4 hours |
| Isolation method | Filtration, drying |
This method yields this compound with molecular formula C20H38CoO4 and molecular weight approximately 401.4 g/mol.
Comparative Analysis of Preparation Methods
| Feature | Cobalt Carbonate Hybrid Reaction | Cobalt Chloride Direct Reaction |
|---|---|---|
| Raw Materials | Cobalt(II) carbonate, organic acids | Cobalt(II) chloride, isodecanoic acid |
| Reaction Type | Saponification + acid displacement + neutralization | Ligand exchange in aqueous medium |
| Temperature Range | 90–168 °C | 60–100 °C |
| Reaction Time | 3–6 hours total | 2–4 hours |
| By-product Removal | Vacuum distillation, filtration | Filtration |
| Product Stability | High, due to pH control and additives | Moderate, sensitive to hydrolysis |
| Industrial Suitability | High, scalable and stable product | More suited for lab scale |
| Cobalt Content (%) | ~20.5–20.8% | Variable, depends on purity |
| Product Appearance | Bluish violet | Typically solid powder |
Research Findings and Notes on Preparation
The hybrid reaction method using cobalt(II) carbonate and organic acids with subsequent vacuum treatment and pH balancing additives (sylvic acid and calcium carbonate) results in a product with improved corrosion resistance and adhesion properties, which is critical for industrial applications such as catalysts and drying agents in coatings.
The use of vacuum distillation to remove water and displaced acids is essential to drive the reaction to completion and to obtain a dry, stable product.
The reaction temperature and time are critical parameters; insufficient temperature or time leads to incomplete reaction, while excessive conditions may degrade the product.
The addition of amphoteric compounds (e.g., activated calcium carbonate) helps maintain pH balance, preventing metallic corrosion and enhancing the long-term stability of this compound.
Analytical techniques such as thermogravimetric analysis (TGA) and elemental analysis confirm the cobalt content and thermal stability of the synthesized product.
Summary Table of Key Preparation Parameters
| Parameter | Hybrid Reaction Method (Cobalt Carbonate) | Direct Reaction Method (Cobalt Chloride) |
|---|---|---|
| Cobalt Source | Cobalt(II) carbonate | Cobalt(II) chloride |
| Organic Acid | Isodecanoic acid + pivalic acid + sylvic acid | Isodecanoic acid |
| Reaction Temperature | 90–100 °C (initial), 160–168 °C (vacuum step) | 60–100 °C |
| Reaction Time | 3–3.5 h (initial), 1–2 h (vacuum step), 1 h (neutralization) | 2–4 h |
| Vacuum Application | Yes, for acid and water removal | No (typically) |
| pH Control Additives | Sylvic acid, activated calcium carbonate | None typically |
| Product Cobalt Content (%) | ~20.5–20.8 | Variable |
| Product Appearance | Bluish violet solid | Solid powder |
This comprehensive analysis of preparation methods for this compound highlights the advantages of the hybrid reaction method for industrial-scale synthesis, emphasizing process control, product stability, and purity. The direct reaction method remains useful for laboratory-scale synthesis due to its simplicity.
Chemical Reactions Analysis
Types of Reactions
Cobalt(II) isodecanoate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of strong oxidizing agents.
Reduction: Cobalt(II) can be reduced to cobalt metal or cobalt(I) in the presence of reducing agents.
Substitution: Ligands in this compound can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reactions often occur in polar solvents like ethanol or acetonitrile, under mild heating conditions.
Major Products Formed
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt metal or cobalt(I) complexes.
Substitution: New cobalt(II) complexes with different ligands.
Scientific Research Applications
Catalysis
Cobalt(II) isodecanoate serves as an effective catalyst in various organic reactions, particularly in polymerization processes. Its ability to initiate radical polymerizations makes it valuable in industrial applications, such as the production of coatings and adhesives. The compound can also facilitate oxidation reactions, contributing to its utility in synthetic chemistry.
Biological Applications
Research has indicated that this compound exhibits potential antimicrobial properties. Studies have explored its effects on human-derived epidermal keratinocytes, revealing cytotoxicity at higher concentrations but no corrosive effects under short exposure times. This suggests a nuanced understanding of its biological activity based on concentration and exposure duration .
Medical Research
The compound has been investigated for its potential use in cancer therapy. This compound can generate reactive oxygen species (ROS), which may induce oxidative stress in cancer cells, leading to apoptosis. This property underscores its therapeutic potential, although further studies are necessary to fully elucidate its mechanisms and efficacy.
Case Study 1: this compound in Polymerization
In a study examining the role of this compound as a catalyst for radical polymerizations, researchers found that it effectively initiated the polymerization of styrene and methacrylate mixtures. The kinetics of the curing process were monitored using UV/vis absorption and Raman spectroscopy, demonstrating the compound's capability to enhance polymerization rates significantly .
Case Study 2: Toxicological Assessment
A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. In vitro studies showed that while there was some cytotoxicity at elevated concentrations, the compound did not exhibit corrosive properties under controlled exposure conditions. These findings are crucial for understanding the compound's safety in industrial applications .
Mechanism of Action
The mechanism of action of cobalt(II) isodecanoate often involves the generation of reactive oxygen species (ROS). In biological systems, cobalt(II) can interact with molecular oxygen to produce ROS, which can induce oxidative stress in cells. This property is exploited in cancer therapy, where the compound can induce apoptosis in cancer cells through oxidative damage .
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Cobalt Carboxylates
*Estimated based on analogous structures.
Table 2: Comparison of Metal Isodecanoate Complexes
*CAS and EC numbers refer to cobalt isodecanoate naphthenate complexes, a related derivative .
Research Findings and Gaps
- Safety Data: Cobalt(II) hydroxide requires respiratory protection in powder form , implying similar precautions for this compound.
- Market Trends: Zinc isodecanoate complexes dominate niche markets, while cobalt derivatives remain specialized due to regulatory and cost factors .
Biological Activity
Cobalt(II) isodecanoate, a cobalt salt of isodecanoic acid, has garnered attention due to its potential biological activities and applications in various fields, including catalysis and material science. This article explores the biological activity of this compound, highlighting its toxicity, cellular interactions, and potential therapeutic effects based on diverse research findings.
This compound has the molecular formula and is classified as a carboxylate salt. Its structure allows it to participate in various chemical reactions, particularly in catalysis. The compound's solubility and reactivity are critical factors influencing its biological activity.
Acute and Chronic Toxicity
Research indicates that cobalt salts, including this compound, exhibit moderate acute toxicity. In animal studies, cobalt compounds have shown varying degrees of toxicity depending on the exposure route and duration. For instance, cobalt neodecanoate (a related compound) demonstrated significant effects on cell viability in vitro, with scores indicating that it was not corrosive under certain exposure conditions .
Table 1: Summary of Toxicity Studies on Cobalt Compounds
| Compound | Route of Exposure | Dose (mg/kg) | Observed Effects |
|---|---|---|---|
| Cobalt Chloride | Oral | 122 | Increased heart weight, degenerative lesions |
| Cobalt Sulfate | Oral | 124 | Heart lesions after prolonged exposure |
| Cobalt Neodecanoate | In Vitro (Cell Culture) | 25 | Cell viability scores: 108.1% (3 min), 45.7% (60 min) |
Genotoxicity
Cobalt compounds have been studied for their genotoxic potential. Evidence suggests that cobalt ions can induce oxidative stress leading to DNA damage. A report indicated that cobalt exposure could inhibit DNA repair mechanisms and generate reactive oxygen species (ROS), contributing to carcinogenic processes .
The biological activity of this compound may be attributed to several mechanisms:
- Cellular Uptake : Cobalt ions can enter cells through various transport mechanisms, leading to intracellular accumulation.
- Reactive Oxygen Species Generation : Interaction with cellular components can lead to oxidative stress, which is implicated in various pathological conditions.
- Hypoxia-Inducible Factor Stabilization : Cobalt has been shown to stabilize HIF-1α, promoting cell survival under low oxygen conditions .
In Vitro Studies
A study assessing the effects of cobalt neodecanoate on human-derived epidermal keratinocytes found that while there was some cytotoxicity at higher concentrations, the compound did not exhibit corrosive properties under short exposure times . This suggests a nuanced understanding of its biological activity based on concentration and exposure duration.
In Vivo Studies
Animal studies have indicated that chronic exposure to cobalt compounds can lead to tumorigenesis in various tissues. For example, inhalation studies with cobalt metal showed increased lung tumors in rats, highlighting the potential carcinogenic risks associated with cobalt exposure .
Applications in Catalysis
This compound's role as a catalyst in polymerization processes has been explored as well. It has been used effectively in initiating radical polymerizations, demonstrating its utility beyond biological contexts . This dual functionality underscores the importance of understanding its biological effects alongside its industrial applications.
Q & A
Q. What are the recommended synthetic routes for Cobalt(II) isodecanoate, and how can researchers characterize its structural integrity and purity?
- Methodological Answer : Synthesis typically involves reacting cobalt(II) salts (e.g., CoCl₂) with isodecanoic acid under controlled stoichiometric and pH conditions. Characterization should include Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate coordination, X-ray diffraction (XRD) for crystallinity analysis, and elemental analysis (EA) to verify Co²⁺ content. Calibration curves and precision metrics, as demonstrated in chemiluminescence studies for cobalt(II) analysis (e.g., linear range of 0.002–0.025 mg/L, RSD < 3.7%), can validate quantitative purity .
Q. Which analytical techniques are optimal for quantifying this compound in heterogeneous catalytic systems, and how should calibration standards be designed?
- Methodological Answer : Inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS) are preferred for trace metal analysis. Calibration standards should mimic the sample matrix to avoid interference, with linear regression equations (e.g., signal = 69.3 · [Co(II)] + 2.50, r² ≥ 0.997) to ensure accuracy. Include recovery tests (87–103%) to validate method robustness .
Q. How can researchers assess the thermal stability of this compound for applications in polymer curing or catalysis?
- Methodological Answer : Thermogravimetric analysis (TGA) under inert atmospheres can determine decomposition temperatures. Pair with differential scanning calorimetry (DSC) to identify exothermic/endothermic transitions. Compare results with secondary data (e.g., bond enthalpy databases) to contextualize stability trends .
Advanced Research Questions
Q. How should researchers address contradictions in reported catalytic efficiencies of this compound across different solvent systems?
- Methodological Answer : Systematically evaluate solvent polarity, coordination strength, and reaction kinetics. Use statistical tools (e.g., ANOVA) to analyze replicate data and identify outliers. Reference precision metrics (e.g., RSD < 4.2% for paracetamol analysis) to distinguish experimental noise from mechanistic variations .
Q. What experimental design strategies can optimize the ligand-to-metal ratio in this compound synthesis to enhance catalytic performance?
- Methodological Answer : Employ a factorial design of experiments (DoE) to vary ligand concentration, reaction time, and temperature. Use response surface methodology (RSM) to model optimal conditions. Validate with spectroscopic data (e.g., FTIR peak shifts indicating ligand saturation) .
Q. How can primary kinetic data on this compound-mediated reactions be integrated with secondary thermodynamic data from literature to build predictive models?
- Methodological Answer : Combine Arrhenius plots (from primary rate constants) with published enthalpy/entropy values using computational tools like Gaussian or COMSOL. Perform sensitivity analysis to quantify model uncertainties, referencing guidelines for systematic error evaluation .
Q. What advanced techniques are suitable for probing the coordination geometry of this compound in non-aqueous environments?
- Methodological Answer : Extended X-ray absorption fine structure (EXAFS) spectroscopy can resolve local coordination structures. Pair with density functional theory (DFT) simulations to correlate spectral features with electronic configurations. Cross-validate with magnetic susceptibility measurements .
Data Analysis and Validation
Q. How should researchers evaluate the reliability of secondary data on this compound’s solubility parameters for solvent selection?
- Methodological Answer : Cross-reference solubility values from peer-reviewed databases (e.g., PubChem, Reaxys) and assess methodological consistency (e.g., temperature, purity). Apply statistical tests (e.g., chi-square) to identify data clusters and outliers, as recommended in secondary data analysis frameworks .
Q. What validation protocols are critical when using this compound in kinetic studies with conflicting literature rate constants?
- Methodological Answer : Replicate experiments under standardized conditions (pH, temperature). Use control reactions with known catalysts (e.g., Co(II) acetate) for benchmarking. Report uncertainties (e.g., ±2.34 slope in calibration equations) to highlight precision limitations .
Ethical and Safety Considerations
Q. What safety protocols are essential for handling this compound in air-sensitive reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
